Physical and chemical properties of Pyrido[2,3-b]pyrazin-8-ol
Physical and chemical properties of Pyrido[2,3-b]pyrazin-8-ol
An In-Depth Technical Guide to the Physicochemical Properties of Pyrido[2,3-b]pyrazin-8-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document delves into its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. By synthesizing data from authoritative sources with practical insights, this guide serves as a critical resource for professionals engaged in drug discovery and the development of novel functional materials, explaining not just the "what" but the "why" behind its properties and applications.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyrido[2,3-b]pyrazine core is one such scaffold, attracting considerable attention for its versatile biological activities.[1] This electron-deficient heterocyclic system is a cornerstone in the design of novel therapeutics, with derivatives showing promise in oncology, virology, and as antibacterial agents.[1][2][3][4]
Pyrido[2,3-b]pyrazin-8-ol, a key derivative of this family, serves as a versatile synthetic intermediate.[3] Its unique structural and electronic properties, particularly its keto-enol tautomerism, make it a valuable building block for developing targeted therapies, including protein kinase inhibitors and antiviral agents.[3][5] Furthermore, the photophysical characteristics of the scaffold have opened avenues in materials science for applications such as fluorescence probes and nonlinear optical (NLO) materials.[3][6][7] This guide offers an in-depth exploration of the fundamental properties that underpin the compound's broad utility.
Molecular Structure and Identification
The foundational characteristics of Pyrido[2,3-b]pyrazin-8-ol are summarized below. Accurate identification through these standard descriptors is the first step in any rigorous scientific investigation.
| Property | Value | Source(s) |
| CAS Number | 116598-86-8 | [3][8] |
| Molecular Formula | C₇H₅N₃O | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| IUPAC Name | 5H-pyrido[2,3-b]pyrazin-8-one | [3] |
| InChIKey | InChI=1S/C7H5N3O/c11-5-1-2-9-7-6(5)8-3-4-10-7/h1-4H,(H,9,10,11) | [3] |
| Synonyms | Pyrido[2,3-b]pyrazin-8-ol | N/A |
Keto-Enol Tautomerism: A Defining Feature
A critical aspect of Pyrido[2,3-b]pyrazin-8-ol's chemistry is its existence as a pair of tautomers: the aromatic alcohol (enol) form, Pyrido[2,3-b]pyrazin-8-ol, and the non-aromatic amide (keto) form, 5H-pyrido[2,3-b]pyrazin-8-one.[3] In heterocyclic systems of this nature, the keto (pyridone) form is often thermodynamically more stable.[9] This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, planarity, and ultimately, its interaction with biological targets. The IUPAC name, 5H-pyrido[2,3-b]pyrazin-8-one, reflects the prevalence of this keto form.
Caption: A conceptual workflow for lead optimization using the scaffold.
Materials Science
The scaffold's electronic properties are leveraged in the development of advanced materials. By attaching electron-donating groups to the electron-accepting pyrido[2,3-b]pyrazine core, researchers can create donor-acceptor-donor (D-A-D) molecules. [6][7]These materials exhibit interesting photophysical properties like intramolecular charge transfer (ICT), leading to applications as:
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Fluorescence Probes: For sensing and imaging applications. [3]* Organic Light-Emitting Diodes (OLEDs): The tunable emission from blue to red makes them candidates for use in display technologies. [6][7]* Nonlinear Optical (NLO) Materials: For applications in photonics and optical computing. [3]
Experimental Protocol: Aqueous Solubility Determination via the Shake-Flask Method
To ensure trustworthiness and provide actionable guidance, this section details a standard protocol for determining the thermodynamic aqueous solubility of Pyrido[2,3-b]pyrazin-8-ol. This method is a gold standard for its reliability.
Objective: To determine the equilibrium solubility of the test compound in a buffered aqueous solution at a constant temperature.
Materials:
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Pyrido[2,3-b]pyrazin-8-ol
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Phosphate-buffered saline (PBS), pH 7.4
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic Acid (for mobile phase)
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2 mL glass vials with screw caps
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Orbital shaker with temperature control
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Microcentrifuge
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Calibrated HPLC-UV system
Methodology:
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Preparation of Stock Solution:
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Causality: A high-concentration stock is needed to create a calibration curve for quantification.
-
Accurately weigh and dissolve a known amount of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) to prepare a 10 mM stock solution.
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Sample Preparation:
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Causality: Adding an excess of solid compound ensures that an equilibrium between the solid and dissolved states is reached.
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Add an excess amount of solid Pyrido[2,3-b]pyrazin-8-ol to a 2 mL glass vial (e.g., ~1-2 mg).
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Add 1 mL of PBS (pH 7.4) to the vial.
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Prepare at least three replicate samples.
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-
Equilibration:
-
Causality: Continuous agitation for an extended period is required to ensure the system reaches thermodynamic equilibrium, providing a true solubility value rather than a kinetic one.
-
Seal the vials securely.
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Place the vials on an orbital shaker set to 25 °C and agitate for 24 hours.
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-
Phase Separation:
-
Causality: It is critical to separate all undissolved solid material from the saturated solution to avoid artificially inflating the measured concentration.
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After 24 hours, remove the vials and let them stand for 30 minutes.
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Centrifuge the vials at 14,000 rpm for 20 minutes to pellet the excess solid.
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-
Quantification by HPLC-UV:
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Causality: HPLC provides a sensitive and accurate method for quantifying the concentration of the dissolved compound in the supernatant.
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Carefully withdraw an aliquot of the clear supernatant.
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Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
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Prepare a calibration curve by making serial dilutions of the stock solution.
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Inject the diluted samples and calibration standards onto the HPLC system.
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Calculate the concentration in the saturated solution by back-calculating from the calibration curve, accounting for the dilution factor.
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Conclusion
Pyrido[2,3-b]pyrazin-8-ol is more than a simple chemical entity; it is a highly versatile platform for innovation. Its distinct physicochemical properties—rooted in its electron-deficient heterocyclic core and the crucial keto-enol tautomerism at the 8-position—provide a robust foundation for applications spanning from targeted cancer therapy to advanced optical materials. For researchers and drug developers, a thorough understanding of these fundamental characteristics is the critical first step in unlocking the full potential of this privileged scaffold to design next-generation molecules that can address pressing challenges in medicine and technology.
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